molecular formula C19H17NO2 B2854656 3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid CAS No. 436089-40-6

3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B2854656
CAS No.: 436089-40-6
M. Wt: 291.35
InChI Key: OTGGVDIKLFZRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 2-phenylquinoline with acetone in the presence of a base to form the intermediate product. This intermediate is then subjected to further methylation and carboxylation reactions to introduce the desired substituents at the 3, 6, 8, and 4 positions, respectively .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial production may also involve continuous flow processes to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the quinoline or phenyl rings .

Scientific Research Applications

3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Lacks the methyl groups at the 3, 6, and 8 positions.

    3,6,8-Trimethylquinoline: Lacks the phenyl and carboxylic acid groups.

    2-Phenylquinoline: Lacks the carboxylic acid and methyl groups.

Uniqueness

3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, while the methyl and phenyl groups contribute to its stability and potential biological activity .

Properties

IUPAC Name

3,6,8-trimethyl-2-phenylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-11-9-12(2)17-15(10-11)16(19(21)22)13(3)18(20-17)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGGVDIKLFZRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(C(=N2)C3=CC=CC=C3)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.